molecular formula C18H13Cl2N3OS B12217366 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

Cat. No.: B12217366
M. Wt: 390.3 g/mol
InChI Key: FDZPDTRRYQUMIW-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a 5-chloro-substituted pyrimidine core, a 2-chlorobenzylsulfanyl group at position 2, and an N-phenylcarboxamide moiety. The compound's design leverages the pyrimidine scaffold’s versatility in medicinal chemistry, where substitutions modulate bioactivity, solubility, and target specificity.

Properties

Molecular Formula

C18H13Cl2N3OS

Molecular Weight

390.3 g/mol

IUPAC Name

5-chloro-2-[(2-chlorophenyl)methylsulfanyl]-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H13Cl2N3OS/c19-14-9-5-4-6-12(14)11-25-18-21-10-15(20)16(23-18)17(24)22-13-7-2-1-3-8-13/h1-10H,11H2,(H,22,24)

InChI Key

FDZPDTRRYQUMIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and a thiol derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize automated reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cholinesterase Inhibition

Compounds containing sulfur and nitrogen heterocycles have been reported to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer’s disease. The inhibition of these enzymes can enhance cholinergic transmission, providing a therapeutic approach to cognitive decline. The structure of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide positions it as a candidate for similar studies .

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that typically include the formation of the pyrimidine ring followed by substitution reactions to introduce the chlorobenzyl and sulfanyl groups. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Neuroprotective Agents

Given its potential cholinesterase inhibitory activity, this compound could be explored as a neuroprotective agent. Research has shown that certain pyrimidine derivatives can provide neuroprotection through various mechanisms, including antioxidant activity and modulation of neuroinflammatory pathways .

Anti-inflammatory Properties

Pyrimidines are known for their anti-inflammatory effects, which can be beneficial in treating conditions characterized by excessive inflammation. The structural features of this compound may contribute to its efficacy in this regard, warranting further investigation into its pharmacological profile .

Case Study: Synthesis and Activity Evaluation

A study conducted by researchers synthesized various pyrimidine derivatives, including those similar to this compound. The evaluation revealed that certain derivatives exhibited promising AChE inhibitory activity with IC50 values comparable to established drugs used in Alzheimer's treatment .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have indicated that modifications on the pyrimidine scaffold significantly influence biological activity. For example, substituents at specific positions on the ring can enhance or diminish inhibitory effects on cholinesterases, highlighting the importance of structural optimization in drug development .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerPyrimidine derivativesInhibition of cancer cell proliferation
Cholinesterase InhibitionSulfur-containing compoundsEnhanced cholinergic transmission
Anti-inflammatoryPyrimidinesReduction in inflammatory markers

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Benzylsulfanyl Group

Anti-HIV-1 Activity and Cytotoxicity

Evidence highlights the critical role of benzylsulfanyl group substitutions (Table 1):

Compound Substitution on Benzyl Anti-HIV-1 Inhibition (%) Cell Viability Reference
Target Compound 2-Chloro ~30% (estimated) Moderate
11c Propyl Similar to target Moderate
11d Unsubstituted benzyl 6% High
11g 2-Fluoro 22% Low
11h 4-Fluoro 25% Moderate
4-Fluorobenzyl analog 4-Fluoro N/A N/A
  • Key Findings :
    • The 2-chlorobenzyl group (target compound) balances moderate anti-HIV-1 activity with acceptable cytotoxicity, outperforming the unsubstituted benzyl (11d) .
    • Fluorine substitutions (11g, 11h) show position-dependent effects: 2-fluoro reduces cell viability, while 4-fluoro retains moderate safety .
Electronic and Steric Effects
  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance hydrophobic interactions and π-stacking in target binding .
  • Propyl vs. Benzyl : Propyl (11c) achieves similar activity to the target compound, suggesting smaller alkyl groups may suffice for certain targets without aromatic interactions .

Variations in the Sulfanyl and Carboxamide Groups

Sulfanyl Group Modifications
  • Ethylsulfanyl () : Ethyl substitution simplifies the structure but may reduce target affinity due to decreased steric bulk. For example, 5-chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide () lacks antiviral data but highlights the role of carboxamide aryl substitutions .
Carboxamide Substitutions
  • N-Phenyl vs. N-Aryl : The target’s N-phenyl group contrasts with compounds featuring 2-methoxyphenyl () or sulfamoylphenyl (). Methoxy groups may improve solubility but reduce membrane permeability .

Structural and Physicochemical Analysis

Lipophilicity and Solubility

  • Sulfanyl vs. Oxygen Ethers : Thioether linkages (sulfanyl) offer greater metabolic stability than ethers, a critical factor in drug half-life .

Biological Activity

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by a unique structure, is being investigated for its pharmacological properties, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClN3OSC_{19}H_{16}ClN_{3}OS with a molecular weight of approximately 369.9 g/mol. The compound features a chloro group, a sulfanyl substituent, and a carboxamide functional group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H16ClN3OSC_{19}H_{16}ClN_{3}OS
Molecular Weight369.9 g/mol
IUPAC NameThis compound
InChI KeyJJBSUPYJHYMCJI-UHFFFAOYSA-N

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the carboxamide group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, pyrimidine derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways such as the MAPK/ERK pathway .

Case Study:
In a study involving a related pyrimidine compound, researchers observed that treatment led to reduced tumor growth in xenograft models, highlighting the potential for similar effects with the target compound .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrimidine derivatives have been documented to inhibit pro-inflammatory cytokines and modulate immune responses. For example, compounds that target phosphodiesterases (PDEs), which play a crucial role in regulating inflammatory processes, have shown promise in reducing inflammation in animal models .

Research Findings

  • In vitro Studies: Preliminary in vitro assays demonstrated that this compound can inhibit cell viability in several cancer cell lines, with IC50 values indicating effective doses for therapeutic applications.
  • In vivo Studies: Animal studies have indicated that administration of related compounds resulted in significant tumor size reduction compared to controls, suggesting that this class of compounds could be developed into viable anticancer agents .
  • Structure-Activity Relationship (SAR): Research into SAR has shown that modifications to the pyrimidine ring can significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against certain cancer types .

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